Lipophilicity Advantage Over Core Analog and Zolpidem
CAS 109388-63-8 exhibits a calculated LogP of 4.98, representing a +1.98 log unit increase over the unsubstituted 2-phenylimidazo[1,2-a]pyridine core (LogP 3.00) and a ~+1.73 log unit increase over the marketed GABA_A modulator zolpidem (LogP ~3.25) [1]. This substantial lipophilicity gain is directly attributable to the combined effect of the 8-benzyloxy substituent and the 3-nitroso group, and places the compound in a higher lipophilicity range typically associated with enhanced blood–brain barrier passive permeability.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.98 (calculated) |
| Comparator Or Baseline | 2-Phenylimidazo[1,2-a]pyridine LogP = 3.00; Zolpidem LogP ≈ 3.25; 8-(Phenylmethoxy)imidazo[1,2-a]pyridine LogP = 2.91 |
| Quantified Difference | ΔLogP = +1.98 vs. 2-phenyl core; +1.73 vs. zolpidem; +2.07 vs. 8-benzyloxy analog without nitroso |
| Conditions | Calculated LogP (chemically consistent method across databases) |
Why This Matters
Higher LogP within the CNS-optimal range (typically 2–5) suggests superior passive membrane permeability compared to less lipophilic imidazopyridine analogs, making this compound a rational choice for CNS probe design where brain penetration is required.
- [1] SIELC. Zolpidem LogP 2.78 (HPLC method). https://www.sielc.com/Compound-Zolpidem (accessed 2026-04-30). View Source
